N'-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a pyrazole ring, which contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the pyrazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzofuran derivatives, while reduction can lead to the formation of hydrazide derivatives with altered functional groups.
Scientific Research Applications
N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-sec-Butyl-1-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-5-oxo-L-prolinamide
- 5-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium
Uniqueness
N’-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of the benzofuran and pyrazole rings, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N4O5 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
N'-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C14H14N4O5/c1-21-9-4-3-7-10(11(9)22-2)14(20)23-13(7)18-17-12(19)8-5-6-15-16-8/h3-6,13,18H,1-2H3,(H,15,16)(H,17,19) |
InChI Key |
XCQNNDOQWCTGOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NNC(=O)C3=CC=NN3)OC |
Origin of Product |
United States |
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